3-Tert-butylbenzonitrile
Overview
Description
3-Tert-butylbenzonitrile is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where a tert-butyl group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylbenzonitrile typically involves the reaction of 3-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-tert-butylbenzoic acid.
Reduction: 3-tert-butylbenzylamine.
Substitution: 3-tert-butyl-4-nitrobenzonitrile (in the case of nitration).
Scientific Research Applications
3-Tert-butylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research on this compound derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-tert-butylbenzonitrile involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways. The presence of the tert-butyl group can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
4-tert-Butylbenzonitrile: Similar in structure but with the tert-butyl group at the fourth position.
2-tert-Butylbenzonitrile: Similar in structure but with the tert-butyl group at the second position.
Benzonitrile: The parent compound without any tert-butyl substitution.
Uniqueness: 3-Tert-butylbenzonitrile is unique due to the position of the tert-butyl group, which can significantly influence its chemical properties and reactivity. The specific placement of the tert-butyl group at the third position can affect the compound’s steric and electronic characteristics, making it distinct from its isomers and other benzonitrile derivatives.
Properties
IUPAC Name |
3-tert-butylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWBCSZHGGMJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942854 | |
Record name | 3-tert-Butylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-74-5 | |
Record name | 3-Butylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-Butylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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